Sigma-1 Receptor Binding Affinity vs. Phenylpiracetam and Piracetam
The target compound demonstrates sigma-1 receptor binding with a Ki of 1.30 nM in radioligand displacement assays, as reported in patent filings (US9604406) [1]. This represents a >1,000-fold improvement in affinity over phenylpiracetam, which exhibits negligible binding at sigma-1 receptors (Ki > 10,000 nM) [2], and an even greater differential over piracetam, which lacks measurable sigma-1 affinity [3]. The critical structural determinant is the 3-methylphenyl substitution on the acetamide terminus, which occupies a hydrophobic sub-pocket absent in the unsubstituted analogs.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.30 nM |
| Comparator Or Baseline | Phenylpiracetam: Ki > 10,000 nM (negligible binding); Piracetam: no measurable binding |
| Quantified Difference | >1,000-fold improved affinity vs. phenylpiracetam |
| Conditions | Radioligand binding assay using [3H]-(+)-pentazocine as tracer in guinea pig brain membrane preparations |
Why This Matters
For research programs investigating sigma-1 receptor pharmacology, the >1,000-fold affinity advantage ensures that target engagement occurs at concentrations where off-target effects are minimized, enabling cleaner mechanistic interpretation in cellular and in vivo models.
- [1] U.S. Patent No. 9,604,406. (2017). Sigma receptor ligands and methods of use. U.S. Patent and Trademark Office. View Source
- [2] Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. https://doi.org/10.1016/j.pharmthera.2009.07.001 View Source
- [3] Gualtieri, F., Manetti, D., Romanelli, M. N., & Ghelardini, C. (2002). Design and study of piracetam-like nootropics. Current Pharmaceutical Design, 8(2), 125-138. https://doi.org/10.2174/1381612022726155 View Source
